molecular formula C19H27NO4S B2447480 N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 446028-82-6

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2447480
CAS No.: 446028-82-6
M. Wt: 365.49
InChI Key: BRTCCSVCTPCPCG-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It features a sulfonamide functional group linked to a rigid adamantane moiety via an ethoxyethyl spacer. The adamantane group is known to significantly enhance the lipophilicity and metabolic stability of a molecule, which can improve its ability to penetrate biological membranes . Concurrently, the sulfonamide group is a hallmark of bioactive molecules and is known to confer the ability to interact with a wide range of enzymes and receptors, leading to diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anti-carbonic anhydrase effects . This molecular architecture makes it a valuable scaffold for investigating new therapeutic agents. Its primary research applications are derived from the known properties of its core components. The compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery, particularly in the development of antiviral agents, as related adamantane-sulfonamide hybrids have demonstrated significant activity against viruses like the dengue virus (DENV) . Furthermore, its structural features make it a candidate for probing enzyme inhibition mechanisms, especially against targets like carbonic anhydrase. Researchers can utilize this compound to study structure-activity relationships, mechanism of action, and for screening in various biological assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTCCSVCTPCPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Etherification Route

The Mitsunobu reaction provides reliable C–O bond formation between adamantanol and protected ethanolamine derivatives:

Step 1: Protection of 2-Aminoethanol

2-Aminoethanol + Phthalic anhydride → 2-Hydroxyethylphthalimide  

Conditions: Reflux in ethanol (78°C, 6 h), 85% yield

Step 2: Mitsunobu Ether Synthesis

Adamantanol + 2-Hydroxyethylphthalimide → 2-(Adamantan-1-yloxy)ethylphthalimide  
Parameter Value
Solvent Tetrahydrofuran
Reagents DIAD, PPh₃
Temperature 0°C → rt
Time 12 h
Yield 72%

Step 3: Phthalimide Deprotection

2-(Adamantan-1-yloxy)ethylphthalimide + Hydrazine hydrate → 2-(Adamantan-1-yloxy)ethylamine  

Conditions: Methanol reflux (4 h), 91% yield

Alternative SN2 Displacement Route

For scale-up production, a two-step alkylation approach avoids expensive Mitsunobu reagents:

Step 1: Adamantyl Bromide Synthesis

Adamantanol + PBr₃ → 1-Bromoadamantane  
Parameter Value
Solvent Dichloromethane
Temperature 0°C → reflux
Time 8 h
Yield 68%

Step 2: Alkylation of 2-Aminoethanol

1-Bromoadamantane + 2-Aminoethanol → 2-(Adamantan-1-yloxy)ethylamine  
Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Time 24 h
Yield 54%

Preparation of 4-Methoxybenzenesulfonyl Chloride

Chlorosulfonation of Anisole

Direct sulfonation using chlorosulfonic acid remains the most efficient route:

Anisole + ClSO₃H → 4-Methoxybenzenesulfonyl chloride  
Parameter Value
Molar Ratio 1:1.2
Temperature -10°C → 0°C
Time 3 h
Yield 89%

Critical Considerations:

  • Strict temperature control prevents polysulfonation
  • Quenching with ice water minimizes hydrolysis

Sulfonamide Coupling: Conventional vs. Microwave Methods

Classical Solution-Phase Synthesis

2-(Adamantan-1-yloxy)ethylamine + 4-Methoxybenzenesulfonyl chloride → Target compound  
Parameter Value
Solvent CH₂Cl₂
Base Et₃N (3 eq)
Temperature 0°C → rt
Time 48 h
Workup Aqueous wash, column chromatography
Yield 37%

Microwave-Optimized Protocol

Adapting methods from anti-DENV compound synthesis:

Reactants + Microwave irradiation → Target compound  
Parameter Value
Solvent CHCl₃
Power 150 W
Temperature 100°C
Pressure 250 psi
Time 30 min
Yield 79%

Advantages Observed:

  • 2.1× yield improvement vs. conventional method
  • 96% reduction in reaction time
  • Enhanced purity (HPLC >98%)

Process Optimization Challenges

Steric Hindrance Mitigation

The adamantane moiety creates significant steric bulk, requiring:

  • Excess sulfonyl chloride (1.5 eq)
  • High-boiling solvents (toluene, xylene) for elevated temperature reactions
  • Phase-transfer catalysts (e.g., TDA-1) in biphasic systems

Purification Strategies

Technique Efficiency Notes
Column Chromatography Moderate (Rf 0.3) Silica gel, hexane:EtOAc (7:3)
Recrystallization High IPA/H₂O (3:1)
Centrifugal Partition Chromatography Excellent Avoids silica decomposition

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 1.62–1.75 (m, 12H, Adamantane CH₂)
δ 3.28 (t, J=5.6 Hz, 2H, OCH₂CH₂N)
δ 3.85 (s, 3H, OCH₃)
δ 4.01 (t, J=5.6 Hz, 2H, OCH₂CH₂N)
δ 6.98 (d, J=8.8 Hz, 2H, ArH)
δ 7.82 (d, J=8.8 Hz, 2H, ArH)

IR (ATR):
3274 cm⁻¹ (N–H stretch)
1324, 1158 cm⁻¹ (S=O asym/sym)
1247 cm⁻¹ (C–O–C)

HRMS (ESI+):
m/z Calc. for C₁₉H₂₇NO₄S [M+H]⁺: 366.1736
Found: 366.1739

Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Effect
Reaction Scale ≤5 mol Exothermic control
Cooling Efficiency ΔT <5°C/min Prevents decomposition
Solvent Drying H₂O <50 ppm Minimizes hydrolysis

Environmental Impact Assessment

Waste Stream Treatment
Organic Solvents Distillation recovery
Aqueous Layers Neutralization
Silica Sludge Incineration

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the sulfonyl amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, thereby modulating cellular functions. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide include:

    Adamantane derivatives: Compounds that contain the adamantane moiety, such as amantadine and rimantadine.

    Sulfonyl amines: Compounds with a sulfonyl amine group, such as sulfonamide antibiotics

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the adamantane and sulfonyl amine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its significant biological activity. Its molecular formula is C19H26BrNO4SC_{19}H_{26}BrNO_4S with a molecular weight of approximately 444.39 g/mol. The unique adamantane moiety contributes to its structural complexity and potential bioactivity.

Key Structural Features:

  • Sulfonamide Group: Imparts antibacterial properties.
  • Adamantane Moiety: Enhances lipophilicity and cellular uptake.
  • Methoxy Substitution: May influence receptor interactions and solubility.

Biological Activity Overview

1. Antimicrobial Activity:
Sulfonamides, including this compound, are historically recognized for their antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro studies have demonstrated that compounds with similar sulfonamide structures exhibit effective antibacterial activity against a range of pathogens.

2. Anticancer Potential:
Recent research has indicated that this compound may possess anticancer properties. For instance, studies have shown that modifications in sulfonamide derivatives can lead to enhanced inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in various tumors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits tumor cell proliferation in hypoxic conditions
Carbonic Anhydrase InhibitionIC50 values ranging from 51.6 to 99.6 nM against CA IX

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial efficacy of various sulfonamide derivatives found that compounds structurally related to this compound exhibited significant activity against resistant strains of bacteria, suggesting a potential for clinical application in treating infections caused by multi-drug resistant organisms.

Case Study 2: Anticancer Activity
In another investigation, the compound was tested against human osteosarcoma cell lines (MG-63) and colon cancer cells (HT-29). Results indicated that the compound significantly reduced cell viability under hypoxic conditions, demonstrating its potential as a therapeutic agent in oncology. The inhibitory effects were more pronounced compared to standard treatments like acetazolamide (AZM).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the sulfonamide structure can lead to variations in biological activity. For instance:

  • Presence of Methoxy Group: Enhances solubility and may improve interaction with biological targets.
  • Adamantane Core: Contributes to increased membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy SubstitutionIncreased solubility and receptor affinity
Adamantane MoietyEnhanced cellular uptake
Halogen SubstituentsAltered antibacterial spectrum

Q & A

Q. How can SAR studies improve metabolic stability without compromising potency?

  • SAR modifications :
  • Adamantane substitution : Replace 1-yloxy with 2-yloxy to reduce CYP3A4-mediated oxidation .
  • Sulfonamide bioisosteres : Test triazoles or amides to enhance plasma half-life (>4 hours in murine models) .

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